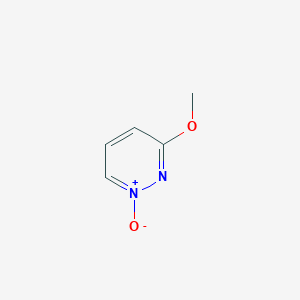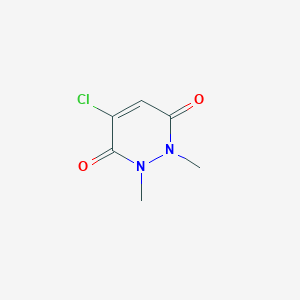
1-(4-Pyridyl)-4-pyridone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Pyridyl)-4-pyridone is a key intermediate for synthesizing cardiac drug Milrinone .
Synthesis Analysis
There is a paper titled “Facile Synthesis of 1,5-Diaryl-4-pyridyl-1,2,3-triaozle Derivatives” that might contain relevant information about the synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of 1-(4-Pyridyl)-4-pyridone can be analyzed using vibrational spectroscopic and conformational studies . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of 1-(4-Pyridyl)-4-pyridone can be analyzed by studying the synthesis and structures of two new Cu(I) frameworks bearing 1,3-bis(4-pyridyl)propane and inorganic linkers .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Pyridyl)-4-pyridone can be analyzed by studying the effects of anionic geometries on hydrogen-bonding networks of 1-(4-pyridyl) piperazine . The molecular formula of a similar compound, 1-(4-Pyridyl)ethylamine, is CHN with an average mass of 122.168 Da .Safety And Hazards
The safety data sheet of a similar compound, 1,2-Bis(4-pyridyl)ethane, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Another similar compound, (S)-(-)-1-(4-Pyridyl)ethanol, also causes severe skin burns and eye damage, and may cause respiratory irritation .
Zukünftige Richtungen
The future directions of research on 1-(4-Pyridyl)-4-pyridone can be inferred from the study of the effects of anionic geometries on hydrogen-bonding networks of 1-(4-pyridyl) piperazine . Another study introduces a new bidentate XB acceptor, 1-(4-pyridyl)-4-thiopyridine (PTP), which combines sp3-S and sp2-N acceptor sites .
Eigenschaften
IUPAC Name |
1-pyridin-4-ylpyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAONXCQPEJFHIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=CC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Pyridyl)-4-pyridone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














